(R)-1-(1h-Indol-3-yl)ethan-1-ol
CAS No.:
Cat. No.: VC18229963
Molecular Formula: C10H11NO
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11NO |
|---|---|
| Molecular Weight | 161.20 g/mol |
| IUPAC Name | (1R)-1-(1H-indol-3-yl)ethanol |
| Standard InChI | InChI=1S/C10H11NO/c1-7(12)9-6-11-10-5-3-2-4-8(9)10/h2-7,11-12H,1H3/t7-/m1/s1 |
| Standard InChI Key | UHVJRCGECUWUJB-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](C1=CNC2=CC=CC=C21)O |
| Canonical SMILES | CC(C1=CNC2=CC=CC=C21)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(R)-1-(1H-Indol-3-yl)ethan-1-ol consists of an indole ring system substituted at the 3-position with a chiral ethanol group. The indole moiety comprises a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The stereocenter at the ethanol group confers chirality, making enantioselective synthesis a critical consideration .
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO | |
| Molecular Weight | 175.23 g/mol | |
| Chiral Centers | 1 (R-configuration) | |
| Key Functional Groups | Indole, Secondary Alcohol |
The compound’s infrared (IR) spectrum typically shows absorption bands for O-H stretching (3200–3600 cm⁻¹) and aromatic C-H vibrations (3050–3100 cm⁻¹) . Nuclear magnetic resonance (NMR) data reveal distinct signals for the indole protons (δ 6.5–7.7 ppm) and the ethanol group (δ 3.5–4.2 ppm) .
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of (R)-1-(1H-Indol-3-yl)ethan-1-ol often begins with functionalization of the indole nucleus. A reported method involves:
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Protection of Indole Nitrogen: Using tosyl chloride to form 1-tosylindole, enhancing reactivity at the 3-position .
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Alkylation or Oxidation: Introducing the ethanol side chain via nucleophilic substitution or ketone reduction. For example, 3-acetylindole (CAS 703-80-0) can be reduced enantioselectively using catalysts like (R)-BINAP-Ru complexes to yield the (R)-alcohol .
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Deprotection: Removing the tosyl group under basic conditions to regenerate the free indole nitrogen .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Tosylation | TsCl, imidazole, DCM, 18 h | 36% | |
| Reduction | NaBH₄, MeOH, 0°C to RT | 52% | |
| Deprotection | K₂CO₃, MeOH/H₂O, reflux | 85% |
Challenges in Structural Verification
Discrepancies between synthetic and natural product spectra highlight the importance of rigorous characterization. For instance, a study on 1-(1H-indol-3-yloxy)propan-2-ol found that NMR and IR data of the synthetic material conflicted with originally reported values, necessitating structural revision . Such issues underscore the need for advanced analytical techniques (e.g., X-ray crystallography or chiral HPLC) to confirm configurations in chiral indole derivatives .
Comparative Analysis with Structural Analogs
Ethyl-Substituted Indole Derivatives
Substitution at the indole nitrogen significantly alters physicochemical and biological properties. For example:
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1-(1-Ethyl-1H-indol-3-yl)ethan-1-one (C₁₂H₁₃NO, MW 187.24 g/mol) : The ethyl group increases hydrophobicity, potentially enhancing blood-brain barrier penetration.
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2-(1-Ethyl-1H-indol-3-yl)-ethanol (C₁₂H₁₅NO, MW 189.25 g/mol) : The extended ethanol chain may improve solubility compared to the parent compound.
Table 3: Structural and Property Comparison
| Compound | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| (R)-1-(1H-Indol-3-yl)ethan-1-ol | C₁₁H₁₃NO | 175.23 | Chiral alcohol, free NH group |
| 1-(1-Ethyl-1H-indol-3-yl)ethanone | C₁₂H₁₃NO | 187.24 | Ethyl substitution, ketone |
| 2-(1-Ethyl-1H-indol-3-yl)-ethanol | C₁₂H₁₅NO | 189.25 | Ethyl group, extended alcohol |
Spectral Differences
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1H NMR: Ethyl-substituted analogs show upfield shifts for N-CH₂CH₃ protons (δ 1.2–1.5 ppm) compared to NH-containing compounds .
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IR: Ketone derivatives exhibit strong C=O stretches (~1700 cm⁻¹), absent in alcohol analogs .
Applications and Future Perspectives
Synthetic Challenges and Opportunities
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